(4-methoxy-3-methylphenyl)hydrazine hydrochloride

Description

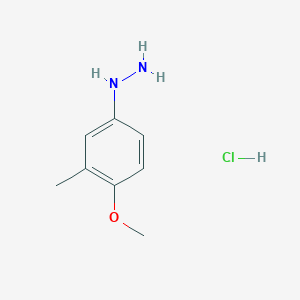

(4-Methoxy-3-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position on the aromatic ring. It serves as a precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles like pyrazolines and pyrazoles, which are relevant in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

(4-methoxy-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-7(10-9)3-4-8(6)11-2;/h3-5,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDWFCAPVXUFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876299-35-3 | |

| Record name | (4-methoxy-3-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-methoxyaniline with hydrochloric acid and sodium nitrite to form the corresponding diazonium salt. This intermediate is then reduced using tin(II) chloride in the presence of hydrochloric acid to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

(4-methoxy-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-methoxy-3-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs , emphasizing substituent positions and functional groups:

*Estimated based on 4-methoxyphenylhydrazine HCl + methyl group contribution.

Substituent Impact:

- Electron-donating groups (e.g., -OCH₃, -CH₃) : Enhance nucleophilicity of the hydrazine group, facilitating condensation reactions with ketones to form pyrazolines .

- Electron-withdrawing groups (e.g., -Cl, -F) : Reduce reactivity in cyclization reactions but improve stability in acidic conditions .

- Steric effects : The 3-methyl group in the target compound may hinder regioselectivity in heterocycle formation compared to unsubstituted analogs .

A. Pyrazoline Formation

- Target Compound : Expected to form 3,5-disubstituted pyrazolines when reacted with α,β-unsaturated ketones, similar to 4-methoxyphenylhydrazine HCl .

- 4-Methoxyphenylhydrazine HCl : Produces pyrazolines with antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- 2-Chlorophenylhydrazine HCl : Yields pyrazolines with selective VEGFR2 and MMP9 inhibition .

Biological Activity

(4-Methoxy-3-methylphenyl)hydrazine hydrochloride, with the CAS number 876299-35-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H12ClN2O

- Molecular Weight : 200.66 g/mol

This compound features a hydrazine moiety, which is known for its reactivity and potential biological effects.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Anticancer Activity : Research indicates that compounds containing hydrazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents as it disrupts mitotic processes essential for tumor growth .

- Antioxidant Properties : The presence of the methoxy group in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is significant in protecting cells from oxidative stress, which is linked to various diseases including cancer .

- Enzyme Inhibition : Studies have shown that hydrazine derivatives can act as competitive inhibitors of specific enzymes, such as laccase, which plays a role in plant pathogen resistance . This suggests potential applications in agricultural biotechnology.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potent anticancer properties .

- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing that the compound effectively reduces oxidative stress markers in vitro .

- Enzyme Interaction Studies : Molecular docking studies indicated that this compound binds effectively to laccase, suggesting a mechanism for its enzyme inhibition properties .

Q & A

Q. What is a standard synthetic route for (4-methoxy-3-methylphenyl)hydrazine hydrochloride?

A typical synthesis involves reacting substituted phenylhydrazine hydrochlorides with ketones or aldehydes under reflux conditions. For example, benzylideneacetone can react with phenylhydrazine hydrochloride derivatives in ethanol at reflux (6–8 hours) to form pyrazoline intermediates . While the exact protocol for the 4-methoxy-3-methyl derivative is not explicitly detailed, analogous methods using substituted hydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride, CAS 19501-58-7) suggest that optimizing reaction temperature, solvent (e.g., ethanol), and stoichiometry is critical for yield and purity .

Q. What safety protocols are essential when handling this compound?

Phenylhydrazine derivatives are highly toxic, with reported oral LD50 values ranging from 25–2100 mg/kg in rodents. Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Immediate neutralization of spills with oxidizing agents (e.g., bleach) to degrade hydrazine residues.

- Storage in airtight, labeled containers away from acids or oxidizing agents to prevent hazardous reactions .

Q. How can this compound be purified after synthesis?

Recrystallization from ethanol is a standard method for hydrazine hydrochloride derivatives. For instance, cooling the reaction mixture post-reflux typically precipitates the product, which is then filtered, dried, and recrystallized to achieve >95% purity . Column chromatography (silica gel, methanol/dichloromethane eluent) may further resolve impurities in advanced applications .

Advanced Research Questions

Q. How do substituent positions (methoxy and methyl groups) influence reactivity in cyclization reactions?

The electron-donating methoxy group at the para position enhances nucleophilicity of the hydrazine moiety, facilitating attack on electrophilic carbonyl carbons during pyrazole or indole synthesis. Steric effects from the 3-methyl group may slow reaction kinetics but improve regioselectivity. Comparative studies with 4-methoxy vs. 2,4-dimethoxy analogs show altered reaction rates and product distributions, highlighting the need for tailored reaction conditions .

Q. What analytical techniques are recommended for structural characterization?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the substitution pattern (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H12ClN2O: calc. 199.0634).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., NH···Cl interactions in hydrochloride salts) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key precursor in Fischer indole synthesis and pyrazole formation. For example, reacting it with β-ketoesters yields 1,3,5-trisubstituted pyrazoles with potential antimicrobial or anticancer activity. In one study, a structurally similar derivative (2,6-dichlorophenylhydrazine hydrochloride) was used to synthesize ethyl 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate, demonstrating anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.